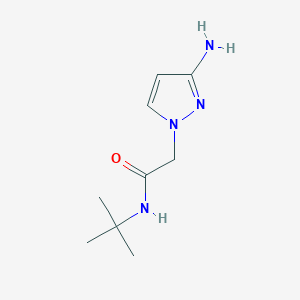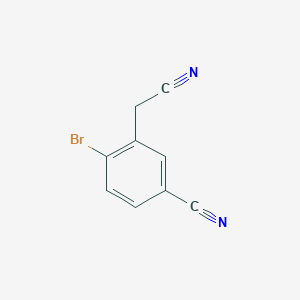
4-Bromo-3-(cyanomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C8H5BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a cyanomethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyanomethyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 3-(cyanomethyl)benzonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(cyanomethyl)benzonitrile.
Coupling: Biaryl compounds with various substituents.
Reduction: 4-Bromo-3-(aminomethyl)benzonitrile.
Applications De Recherche Scientifique
4-Bromo-3-(cyanomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(cyanomethyl)benzonitrile in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitrile group, making the bromine atom more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
3-(Cyanomethyl)benzonitrile: Lacks the bromine atom, limiting its use in coupling reactions.
4-Bromo-3-formylbenzonitrile: Contains a formyl group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
4-Bromo-3-(cyanomethyl)benzonitrile is unique due to the presence of both bromine and cyanomethyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H5BrN2 |
|---|---|
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
4-bromo-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
Clé InChI |
ZRXVKNGZJPPMTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


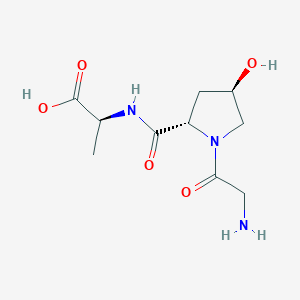



amine](/img/structure/B13155601.png)
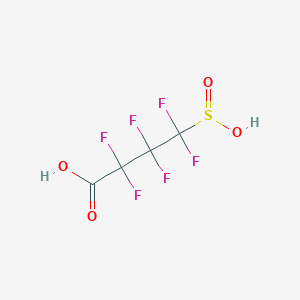
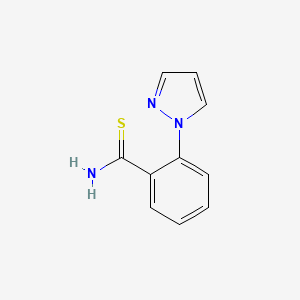
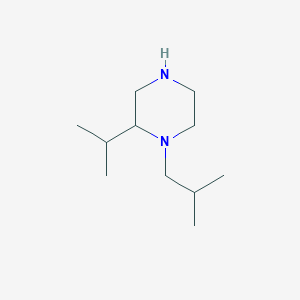

![3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
![1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155644.png)
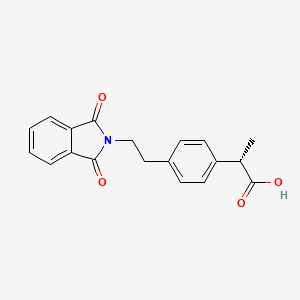
![N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13155655.png)
